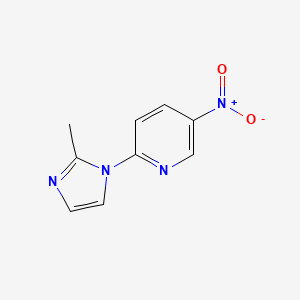

2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-7-10-4-5-12(7)9-3-2-8(6-11-9)13(14)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUFYIGIGCYRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine typically involves the nitration of 2-methylimidazole followed by a coupling reaction with a pyridine derivative. One common method is the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde to form 2-methylimidazole. This intermediate is then nitrated to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Amino Derivatives: Reduction of the nitro group can yield amino derivatives.

Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Nitropyridine vs. Aniline Derivatives

- 2-(2-Methyl-1H-imidazol-1-yl)aniline (CAS RN 26286-55-5): This analog replaces the 5-nitropyridine group with an aniline ring. Its melting point (132.5–134.5°C) indicates moderate thermal stability .

- 3-(2-Methyl-1H-imidazol-1-yl)aniline (CAS RN 184098-19-9):

A positional isomer with the imidazole group at the 3-position of the aniline ring. This structural difference alters steric interactions, resulting in a lower melting point (119.5–121.5°C) compared to the ortho-substituted analog .

Functional Group Modifications: Nitro vs. Aminoethylamino Substitutions

- 2-(2-Aminoethylamino)-5-nitropyridine: Used as a matrix in MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry, this compound shares the 5-nitropyridine core but replaces the methylimidazole group with an aminoethylamino substituent. The aminoethylamino group enhances vacuum stability compared to sublimation-prone matrices like PNA (para-nitroaniline), suggesting that the methylimidazole group in the target compound may offer similar stability advantages .

Imidazole-Containing Heterocycles with Diverse Backbones

- 5-(4-Fluorophenyl)-1H-imidazol-2-amine (CAS RN 215303-72-3): This compound features a fluorophenyl group attached to an imidazole ring.

- 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride :

A piperidine-imidazole hybrid with a flexible ethyl linker. The aliphatic backbone contrasts with the rigid aromatic pyridine system of the target compound, impacting both solubility and binding affinity in biological systems .

Key Data Table: Comparative Analysis

| Compound Name | Molecular Weight | Substituent Position | Melting Point (°C) | Key Applications/Properties |

|---|---|---|---|---|

| 2-(2-Methyl-1H-imidazol-1-yl)-5-nitropyridine | 233.21* | Pyridine-2,5 | N/A | Potential MALDI matrix, charge-transfer materials |

| 2-(2-Methyl-1H-imidazol-1-yl)aniline | 173.21 | Aniline-2 | 132.5–134.5 | Intermediate in organic synthesis |

| 3-(2-Methyl-1H-imidazol-1-yl)aniline | 173.21 | Aniline-3 | 119.5–121.5 | Steric-dependent reactivity studies |

| 2-(2-Aminoethylamino)-5-nitropyridine | 212.18 | Pyridine-2,5 | N/A | MALDI matrix with vacuum stability |

| 5-(4-Fluorophenyl)-1H-imidazol-2-amine | 425.50 | Imidazole-5 | N/A | Pharmaceutical intermediates |

*Calculated based on molecular formula C₉H₈N₄O₂.

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine is a compound recognized for its significant biological activities, particularly in the fields of antimicrobial and anti-parasitic research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group and an imidazole moiety, contributing to its potential biological activities. Its molecular formula is C₉H₈N₄O₂, with a molecular weight of 204.19 g/mol. The nitro group is essential for its bactericidal properties and plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that damage bacterial DNA or disrupt cellular processes, particularly in anaerobic bacteria.

- Enzyme Interaction : The compound interacts with various enzymes involved in bacterial metabolism, which is critical for its antimicrobial efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens, including:

- Anaerobic Bacteria : It has been shown to inhibit the growth of anaerobic bacteria effectively, making it valuable in treating infections caused by resistant strains.

- Protozoa : Similar compounds within the nitroimidazole class have demonstrated low resistance rates and are effective against protozoal infections .

Case Studies

-

In Vitro Antimicrobial Evaluation :

- A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antiprotozoal Activity :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions between imidazole derivatives and nitropyridine precursors. For example, substituting a halogen at the pyridine's 2-position with 2-methylimidazole under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound . Optimization includes:

- Solvent selection : DMF or DMSO enhances nucleophilicity.

- Catalyst use : Transition-metal catalysts (e.g., CuI) may accelerate coupling reactions.

- Temperature control : Maintaining 80–100°C prevents side reactions.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the product .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H/¹³C NMR : The imidazole proton resonates at δ 7.2–7.8 ppm (split due to coupling with adjacent protons), while the nitro group deshields the pyridine ring protons (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Stretching vibrations for C=N (imidazole) appear at ~1600 cm⁻¹, and NO₂ asymmetric stretching at ~1520 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., m/z 245 for C₉H₈N₄O₂) .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound, and what challenges might arise during data refinement?

- Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation in solvents like methanol/water. Challenges include:

- Crystal twinning : Mitigated using SHELXL's TWIN/BASF commands .

- Disorder in nitro groups : Refined with isotropic displacement parameters.

- Data completeness : Ensure >95% coverage using SHELXS/SHELXD for structure solution .

Q. What safety precautions are recommended when handling this compound, particularly concerning its nitro and heterocyclic components?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Storage : In airtight containers away from reducing agents to prevent explosive reactions .

Advanced Research Questions

Q. How can computational methods like DFT/B3LYP be utilized to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Geometry optimization : Use Gaussian09 with B3LYP/6-31G(d,p) basis sets to model the ground-state structure.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer interactions (e.g., HOMO localized on imidazole, LUMO on nitro-pyridine) .

- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites for reaction mechanism studies .

Q. When encountering contradictory biological activity data across studies, what methodological approaches should be employed to resolve discrepancies?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubMed, Scopus, and Web of Science using keywords like "imidazole nitropyridine bioactivity" .

- Experimental validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature).

- Structural analogs : Compare activity trends with derivatives (e.g., replacing nitro with amino groups) to identify structure-activity relationships (SARs) .

Q. What strategies are effective in designing derivatives of this compound to enhance specific pharmacological properties while maintaining structural stability?

- Methodological Answer :

- Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl group to improve metabolic stability .

- Hybrid molecules : Attach triazole or thiazole moieties via click chemistry to enhance binding affinity (e.g., triazole-linked derivatives in ) .

- Prodrug design : Introduce hydrolyzable esters at the pyridine ring to increase bioavailability .

Q. How can researchers address challenges in crystallizing this compound for structural analysis, particularly considering its nitro and imidazole functional groups?

- Methodological Answer :

- Co-crystallization : Use co-formers like succinic acid to stabilize π-π stacking between aromatic rings.

- Solvent screening : Test binary solvent systems (e.g., chloroform/methanol) to induce slow nucleation.

- Temperature gradients : Gradual cooling from 50°C to 4°C reduces disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.